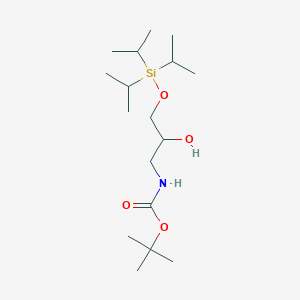
3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a triisopropylsilyl (TIPS) protected hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which prevent unwanted reactions at specific sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol typically involves the protection of the amino and hydroxyl groups. The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine. The hydroxyl group is protected using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution Reactions: The protected amino and hydroxyl groups can participate in substitution reactions once deprotected.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane.
TIPS Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions are the deprotected amino and hydroxyl groups, which can then participate in further synthetic transformations.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions, while the TIPS group protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Fmoc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Fmoc group for amino protection, which is cleaved under mild basic conditions.
(S)-1-(Cbz-amino)-3-[(triisopropylsilyl)oxy]-2-propanol: Uses the Cbz group for amino protection, which is removed by hydrogenation.
Uniqueness
(S)-1-(Boc-amino)-3-[(triisopropylsilyl)oxy]-2-propanol is unique due to its combination of Boc and TIPS protective groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C17H37NO4Si |
|---|---|
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-hydroxy-3-tri(propan-2-yl)silyloxypropyl]carbamate |
InChI |
InChI=1S/C17H37NO4Si/c1-12(2)23(13(3)4,14(5)6)21-11-15(19)10-18-16(20)22-17(7,8)9/h12-15,19H,10-11H2,1-9H3,(H,18,20) |
InChI-Schlüssel |
NVDPEDLRJFHDDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



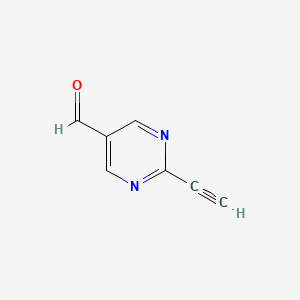
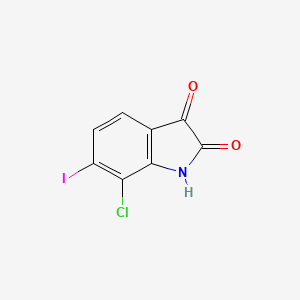
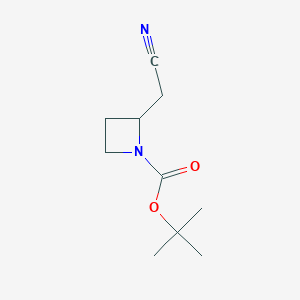
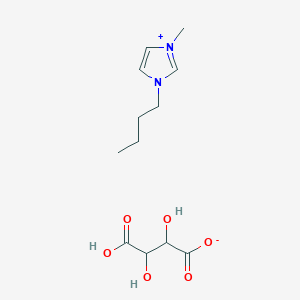

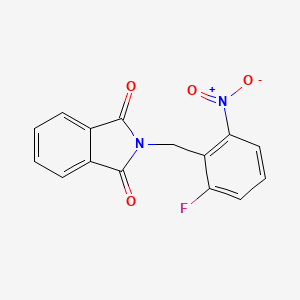
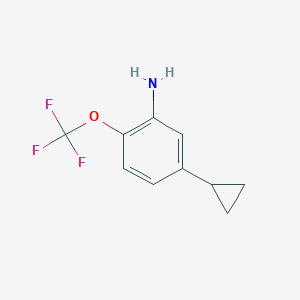
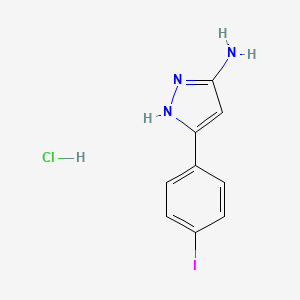
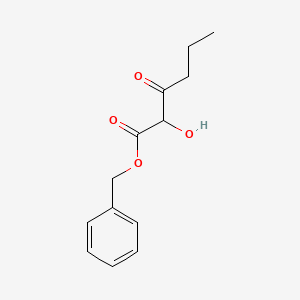
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

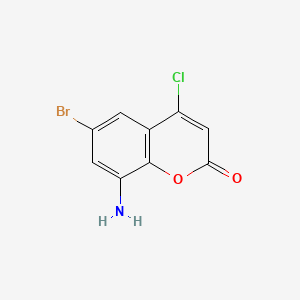
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)
